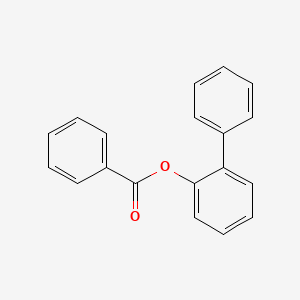

(2-Phenylphenyl) benzoate

概要

説明

It is a derivative of benzoic acid and biphenyl, characterized by the presence of a benzoate ester group attached to a biphenyl structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylphenyl) benzoate typically involves the esterification of benzoic acid with 2-phenylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

(2-Phenylphenyl) benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives or quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated biphenyl derivatives.

科学的研究の応用

Photochemical Applications

(2-Phenylphenyl) benzoate is primarily studied for its photochemical properties, particularly in photoreactions such as the photo-Fries rearrangement . This reaction involves the transformation of aryl esters into hydroxyaryl ketones upon exposure to UV light, which is significant for synthesizing various organic compounds.

Case Study: Photochemical Behavior

A study conducted by Siano et al. investigated the photochemical behavior of aryl benzoates, including this compound, under different solvent conditions. The researchers reported that irradiation in micellar media led to a high yield of 2-hydroxybenzophenone derivatives, achieving yields greater than 90% in some cases. This highlights the compound's utility in synthetic organic chemistry and materials development .

Medicinal Chemistry

The structural features of this compound make it a candidate for various medicinal applications, particularly as a scaffold for drug development.

Biphenyl derivatives, including this compound, have been noted for their biological activities. They serve as intermediates in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, and antimicrobial properties. The biphenyl structure is crucial for the pharmacological activity of many drug candidates .

Case Study: Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties against SARS-CoV-2. For instance, structure-based optimization studies have shown that certain biphenyl derivatives can inhibit viral replication effectively, suggesting potential applications in antiviral drug development .

Material Science Applications

In material science, this compound is explored for its potential use in organic electronics and polymer science.

Organic Light Emitting Diodes (OLEDs)

The compound's ability to form stable films makes it suitable for applications in OLEDs. The presence of phenyl groups enhances the electronic properties necessary for efficient light emission .

Liquid Crystals

Due to its rigid biphenyl structure, this compound can be utilized in liquid crystal displays (LCDs). The compound's thermal stability and optical properties are beneficial for developing high-performance liquid crystal materials .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

作用機序

The mechanism of action of (2-Phenylphenyl) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

類似化合物との比較

Similar Compounds

Phenyl benzoate: A simpler ester of benzoic acid and phenol, with similar chemical properties but less steric hindrance.

Benzyl benzoate: Another ester of benzoic acid, used primarily in medicinal applications for its antiparasitic properties.

Uniqueness

(2-Phenylphenyl) benzoate is unique due to its biphenyl structure, which imparts additional stability and potential for further functionalization compared to simpler esters like phenyl benzoate. This structural complexity allows for a broader range of applications and reactivity .

生物活性

(2-Phenylphenyl) benzoate, a compound belonging to the class of benzophenone derivatives, has garnered attention in recent years due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesizing findings from various studies to highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 224.25 g/mol. The structure consists of a benzoate group attached to a biphenyl moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that benzophenone analogues, including this compound, exhibit anticancer properties . A study found that these compounds inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The interaction with specific cellular pathways makes them promising candidates for cancer therapy .

Antimicrobial Properties

This compound has shown antimicrobial activity against several bacterial strains. A recent investigation revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit leukotriene release in vitro. This activity suggests its potential application in treating inflammatory diseases .

Estrogenic Activity

Studies have indicated that this compound possesses estrogenic activity , which may have implications for hormone-related therapies. It interacts with estrogen receptors, potentially influencing estrogen-mediated pathways .

Case Studies

Several case studies have explored the biological activities of this compound:

- Anticancer Study : In vitro assays demonstrated that this compound inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of this compound against standard bacterial strains, showing effective inhibition comparable to conventional antibiotics.

- Anti-inflammatory Research : Experimental models indicated that treatment with this compound significantly reduced inflammation markers in induced arthritis models.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Receptor Binding : Its ability to bind to estrogen receptors suggests a role in modulating hormonal signaling pathways.

- Oxidative Stress Modulation : It may also influence oxidative stress responses, contributing to its anticancer and anti-inflammatory effects.

特性

IUPAC Name |

(2-phenylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPCSEIDQQDELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328280 | |

| Record name | (2-phenylphenyl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-49-0 | |

| Record name | NSC41391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-phenylphenyl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。